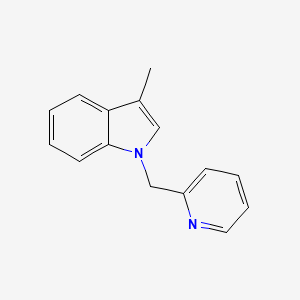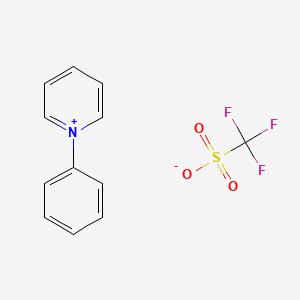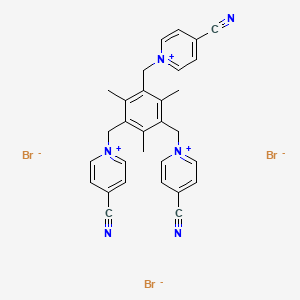
1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide is a complex organic compound known for its unique structure and properties This compound features a central benzene ring substituted with three methylene bridges, each connected to a cyanopyridinium group The presence of bromide ions balances the charge of the cyanopyridinium groups, making it a quaternary ammonium salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide typically involves a multi-step process:
Formation of the Central Benzene Core: The starting material, 2,4,6-trimethylbenzene, undergoes a series of reactions to introduce methylene bridges at the 1,3,5-positions. This can be achieved through Friedel-Crafts alkylation using formaldehyde and a Lewis acid catalyst such as aluminum chloride.
Introduction of Cyanopyridinium Groups: The methylene-bridged benzene intermediate is then reacted with 4-cyanopyridine in the presence of a strong base like sodium hydride to form the desired cyanopyridinium groups.
Quaternization: The final step involves the quaternization of the pyridine nitrogen atoms with methyl bromide to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyanopyridinium groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanopyridinium groups, where nucleophiles like hydroxide or alkoxide ions replace the cyanide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or sodium methoxide in methanol.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide has several scientific research applications:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand, forming stable complexes with metal ions.
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to the presence of quaternary ammonium groups, which are known to disrupt microbial cell membranes.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and polymerization processes.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide involves its interaction with molecular targets through its quaternary ammonium groups. These groups can disrupt cell membranes in microbial organisms, leading to cell lysis and death. In catalysis, the compound can coordinate with metal centers, facilitating various chemical transformations by stabilizing reactive intermediates and lowering activation energies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole)
- 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-benzo[d]imidazole)
- 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole)
Uniqueness
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide is unique due to the presence of cyanopyridinium groups, which impart distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic interactions and stability.
Eigenschaften
Molekularformel |
C30H27Br3N6 |
|---|---|
Molekulargewicht |
711.3 g/mol |
IUPAC-Name |
1-[[3,5-bis[(4-cyanopyridin-1-ium-1-yl)methyl]-2,4,6-trimethylphenyl]methyl]pyridin-1-ium-4-carbonitrile;tribromide |
InChI |
InChI=1S/C30H27N6.3BrH/c1-22-28(19-34-10-4-25(16-31)5-11-34)23(2)30(21-36-14-8-27(18-33)9-15-36)24(3)29(22)20-35-12-6-26(17-32)7-13-35;;;/h4-15H,19-21H2,1-3H3;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
VJMRVHYOQNEWHC-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C[N+]2=CC=C(C=C2)C#N)C)C[N+]3=CC=C(C=C3)C#N)C)C[N+]4=CC=C(C=C4)C#N.[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15158586.png)
![1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one](/img/structure/B15158589.png)
![8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione](/img/structure/B15158592.png)
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine](/img/structure/B15158597.png)
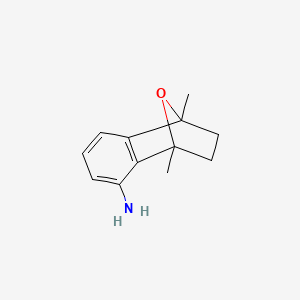
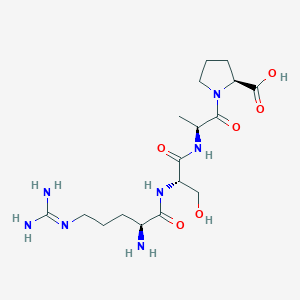
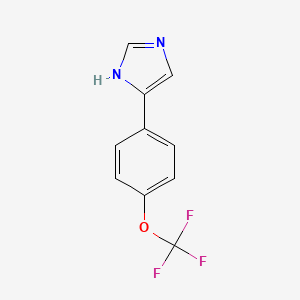
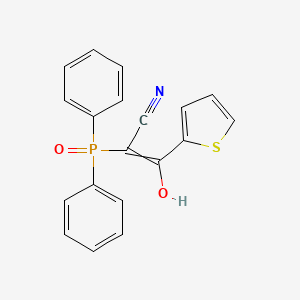

![3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B15158641.png)
